molecular formula C₂₂H₃₂N₂OSi B1147602 (8β)-9,10-Didehydro-8-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline CAS No. 1075250-72-4

(8β)-9,10-Didehydro-8-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline

カタログ番号: B1147602
CAS番号: 1075250-72-4
分子量: 368.59
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(8β)-9,10-Didehydro-8-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline: is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines and Parkinson’s disease. This particular compound is notable for its unique structural features, which include a didehydro ergoline core and a tert-butyldimethylsilyl (TBDMS) protecting group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (8β)-9,10-Didehydro-8-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline typically involves multiple steps, starting from a suitable ergoline precursor. The key steps include:

    Protection of the hydroxyl group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Formation of the didehydro structure: This involves dehydrogenation reactions, often using reagents like palladium on carbon (Pd/C) under hydrogen gas.

    Methylation: Introduction of the methyl group at the 6-position can be achieved using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for each step.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, especially at the silyl-protected hydroxyl group, using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaOMe in methanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully hydrogenated ergoline derivatives.

    Substitution: Replacement of the silyl group with a hydroxyl group.

科学的研究の応用

(8β)-9,10-Didehydro-8-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline: has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.

    Biology: Studied for its potential effects on neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of this compound involves its interaction with various molecular targets, including neurotransmitter receptors such as dopamine and serotonin receptors. The presence of the didehydro structure and the silyl-protected hydroxyl group allows for selective binding and modulation of these receptors, leading to potential therapeutic effects.

類似化合物との比較

Similar Compounds

    Ergoline: The parent compound, known for its use in treating migraines.

    Lysergic acid diethylamide (LSD): A well-known psychedelic compound with a similar ergoline structure.

    Bromocriptine: An ergoline derivative used in the treatment of Parkinson’s disease.

Uniqueness

  • The presence of the tert-butyldimethylsilyl (TBDMS) protecting group makes (8β)-9,10-Didehydro-8-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline unique, as it provides stability and selectivity in chemical reactions.
  • The didehydro structure enhances its binding affinity to certain receptors, potentially leading to more potent biological effects.

特性

CAS番号

1075250-72-4

分子式

C₂₂H₃₂N₂OSi

分子量

368.59

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。